molecular formula C14H18O2S B12601842 [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone CAS No. 917613-87-7

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone

Cat. No.: B12601842
CAS No.: 917613-87-7
M. Wt: 250.36 g/mol
InChI Key: YFOKHNLQFWOFPC-BZPMIXESSA-N
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Description

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone is an organic compound with a unique structure that includes a thiolane ring and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable thiol with a propyl group to form the thiolane ring

Industrial Production Methods

In an industrial setting, the production of [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The phenylmethanone group can be reduced to form a secondary alcohol.

    Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted thiolane derivatives.

Scientific Research Applications

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

917613-87-7

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone

InChI

InChI=1S/C14H18O2S/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-8,11-12,14-15H,2,6,9H2,1H3/t11-,12-,14+/m1/s1

InChI Key

YFOKHNLQFWOFPC-BZPMIXESSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O

Canonical SMILES

CCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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